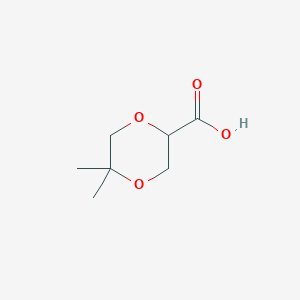
5,5-Dimethyl-1,4-dioxane-2-carboxylic acid
Overview
Description
“5,5-Dimethyl-1,4-dioxane-2-carboxylic acid” is a chemical compound with the CAS Number: 1509910-62-6 . It has a molecular weight of 160.17 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, Meldrum’s acid, a related compound, was synthesized in 1908 by the reaction between acetone and malonic acid in the presence of acetic anhydride and sulfuric acid . Another method involves the reaction of Meldrum’s acid with carbon disulfide and triethylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12O4/c1-7(2)4-10-5(3-11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 160.17 . It is recommended to be stored in a refrigerated environment .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Carboxylic Acid Derivatives
Research has demonstrated the synthesis of carboxylic acid derivatives, including those structurally related to 5,5-Dimethyl-1,4-dioxane-2-carboxylic acid, through reactions such as the interaction of benzo- and naphtho-1.3-dioxole-carboxylic acids and carbondioxide treatments to produce various carboxylic acids (Dallacker, Reichrath, & Schnackers, 1980).
Photochemical Transformations
Studies on photochemical transformations have been reported, including the Wolff rearrangement of diazo compounds related to this compound, leading to stable carboxylic acids or their esters under specific conditions (Nikolaev, Khimich, & Korobitsyna, 1985).
Biological and Material Applications
Lipase-catalyzed Synthesis
The synthesis of oligoesters from renewable resources, demonstrating potential applications of related dioxane derivatives in biobased polymers and materials. This highlights the utility of dioxane derivatives in sustainable chemistry and material science (Cruz-Izquierdo et al., 2015).
Carboxylation Reactions
The carboxylation of aryl- and alkenylboronic esters with CO2 catalyzed by rhodium compounds, yielding carboxylic acids, demonstrates a method potentially applicable to the synthesis or modification of this compound derivatives. This research underscores the significance of catalytic processes in developing functionalized carboxylic acids (Ukai, Aoki, Takaya, & Iwasawa, 2006).
properties
IUPAC Name |
5,5-dimethyl-1,4-dioxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)4-10-5(3-11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTBHQKOBPEMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CO1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azaspiro[3.3]heptane oxalate](/img/structure/B1473777.png)
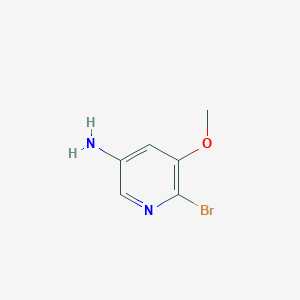

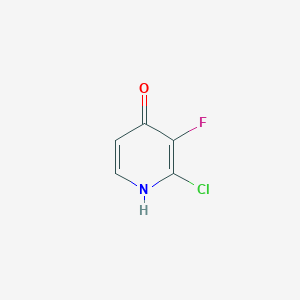

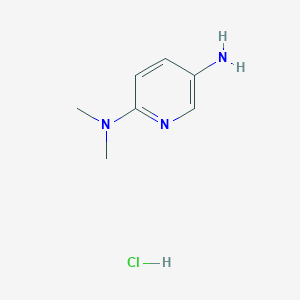
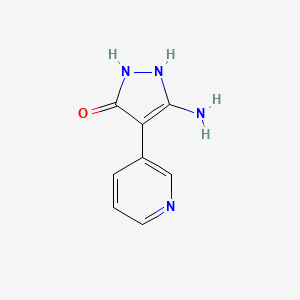

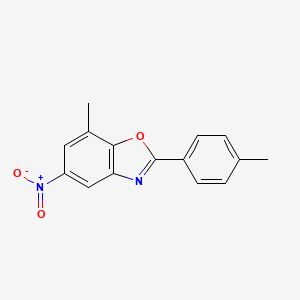

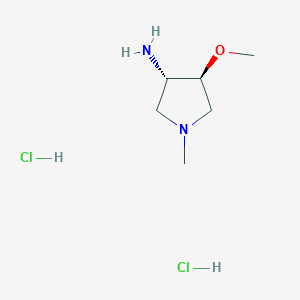
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1473795.png)

![2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1473799.png)